AGDV

Integrin αIIbβ3 Platelet Aggregation Binding Affinity

AGDV is a synthetic tetrapeptide derived from the fibrinogen γ-chain, offering a specific, well-characterized binding mechanism to the platelet integrin αIIbβ3 that is distinct from RGD-based peptides. It uniquely blocks platelet aggregation without affecting clot retraction, making it an essential tool for separating these processes in thrombosis and hemostasis research. Ideal for β3-subunit-specific signaling and flow-chamber assays.

Molecular Formula C14H24N4O7
Molecular Weight 360.36 g/mol
Cat. No. B12400981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGDV
Molecular FormulaC14H24N4O7
Molecular Weight360.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N
InChIInChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1
InChIKeyRNOHPFPLSXPVKT-LAEOZQHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Gly-Asp-Val-OH (AGDV): A Fibrinogen γ-Chain-Derived Tetrapeptide for Integrin αIIbβ3 Research


H-Ala-Gly-Asp-Val-OH, commonly referred to as the AGDV tetrapeptide, is a synthetic peptide comprising the amino acids alanine, glycine, aspartic acid, and valine. It is derived from the carboxy-terminal sequence of the fibrinogen γ-chain and is known to interact specifically with the platelet integrin αIIbβ3 [1]. This interaction is critical for mediating platelet aggregation, making AGDV a key reagent in studies of thrombosis, hemostasis, and integrin signaling [2]. Unlike more promiscuous RGD-based peptides, AGDV offers a distinct, well-characterized binding mechanism that is central to fibrinogen-dependent platelet function [3].

Why H-Ala-Gly-Asp-Val-OH Cannot Be Directly Substituted with RGDS or Other RGD-Based Peptides


The platelet integrin αIIbβ3 recognizes two distinct peptide motifs within fibrinogen: the AGDV sequence on the γ-chain and the RGD sequences on the Aα-chain [1]. While both motifs can bind the receptor, they do so through different mechanisms and with distinct functional consequences. For instance, RGD-based peptides (e.g., RGDS) bind to a groove between the αIIb and β3 subunits, forming direct contacts with both. In contrast, structural data show that the AGDV tetrapeptide has very little contact with the αIIb-subunit, with its binding and integrin-opening capacity being driven primarily by interactions with the β3-subunit [2]. This mechanistic divergence leads to differential effects on platelet function and fibrinogen binding, meaning that in research applications, the choice between an AGDV-based probe and an RGD-based probe is not interchangeable and will dictate the experimental outcome.

Quantitative Evidence for Selecting H-Ala-Gly-Asp-Val-OH Over Structural Analogs


Comparative Binding Affinity (Ki) to αIIbβ3: H-Ala-Gly-Asp-Val-OH vs. RGDS

In competitive binding assays, the AGDV-containing decapeptide LGGAKQAGDV (which includes the H-Ala-Gly-Asp-Val-OH sequence) displays a Ki of 46.2 ± 8.2 µM for inhibiting fibrinogen binding to ADP-stimulated platelets. This is compared to the RGD-containing tetrapeptide RGDS, which has a Ki of 15.6 ± 2.7 µM in the same assay [1]. Furthermore, the AGDV-containing peptide shows a differential inhibitory effect, where its Ki for inhibiting the binding of the monoclonal antibody PAC-1 is 116.1 ± 12.9 µM, a significant difference (p < 0.005) not observed with RGDS [1].

Integrin αIIbβ3 Platelet Aggregation Binding Affinity

Functional Inhibition of Platelet Adhesion: H-Ala-Gly-Asp-Val-OH vs. RGDS at High Shear Stress

At a high arterial wall shear rate of 2,600 s⁻¹, both AGDV and RGD-based peptides (RGDS) inhibit platelet adherence. However, a critical distinction lies in their mechanism: the AGDV peptide (50 µM) inhibited platelet adherence by 40.2% without affecting the binding of adhesive proteins like fibrinogen or von Willebrand factor to platelets [1]. In contrast, RGD peptides are known to directly interfere with adhesive protein binding [REFS-1, REFS-2].

Platelet Adhesion Shear Stress Thrombosis

Structural Mechanism of Integrin Activation: Unique β3-Subunit-Driven Opening by H-Ala-Gly-Asp-Val-OH

Structural and biophysical analyses reveal a fundamental difference in how H-Ala-Gly-Asp-Val-OH (as part of KQAGDV) binds to and activates the αIIbβ3 integrin compared to RGD-containing peptides like RGDSP. The AGDV tetrapeptide binds the αIIbβ3 headpiece with an affinity comparable to RGDSP, but it induces complete headpiece opening as measured by an increase in hydrodynamic radius while having very little contact with the α-subunit [1]. In contrast, RGD peptides slide in the binding pocket to form hydrogen bonds with both α and β subunits during the opening process [1].

Integrin Activation Conformational Change Structure-Activity Relationship

Differential Functional Role in Platelet Aggregation vs. Clot Retraction

The AGDV sequence at the C-terminus of the fibrinogen γ-chain is critical for platelet adhesion and aggregation. However, it is not required for clot retraction [1]. A recombinant fibrinogen lacking the C-terminal AGDV sequence fails to support platelet aggregation, underscoring its essential role. In contrast, RGD sequences in the fibrinogen Aα-chain are implicated in mediating clot retraction [1].

Platelet Aggregation Clot Retraction Fibrinogen Function

Optimal Research Applications for H-Ala-Gly-Asp-Val-OH Based on Evidence-Based Differentiation


Dissecting Platelet Adhesion Pathways Under High Shear Stress

Use H-Ala-Gly-Asp-Val-OH to study platelet adhesion mechanisms that are independent of direct adhesive protein binding. As demonstrated in studies at 2,600 s⁻¹, the peptide inhibits platelet adherence without interfering with fibrinogen or von Willebrand factor binding to the receptor [1]. This makes it an ideal reagent for flow-chamber assays aiming to isolate the role of integrin clustering or outside-in signaling in thrombosis.

Investigating β3-Integrin Subunit-Specific Activation Mechanisms

Employ this peptide as a molecular probe to study integrin activation that is driven solely by the β3-subunit. Structural data confirms that, unlike RGD peptides, H-Ala-Gly-Asp-Val-OH binding and subsequent headpiece opening do not require significant contact with the αIIb-subunit [2]. This allows for the specific study of β3-mediated outside-in signaling.

Differentiating Platelet Aggregation from Clot Retraction in Functional Assays

Utilize H-Ala-Gly-Asp-Val-OH to block platelet aggregation without affecting clot retraction. This application is directly supported by findings that the AGDV sequence is essential for aggregation but not for the subsequent retraction phase [3]. This provides a clear experimental tool to separate and analyze these two distinct processes in hemostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGDV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.